Cas no 1488015-17-3 (3-(5-bromopyridin-2-yl)aminopropane-1,2-diol)

3-(5-ブロモピリジン-2-イル)アミノプロパン-1,2-ジオールは、ブロモ基とアミン基を有するピリジン誘導体であり、有機合成中間体として重要な化合物です。この化合物は、高い反応性を持つブロモ基と求核試薬と反応可能なアミン基を併せ持つため、医薬品や農薬の合成において有用な中間体として活用されます。特に、分子内にヒドロキシル基が2つ存在するため、水溶性が向上し、反応溶媒の選択肢が広がる点が特徴です。また、結晶性が良好で取り扱いが容易なため、工業的なスケールアップにも適しています。

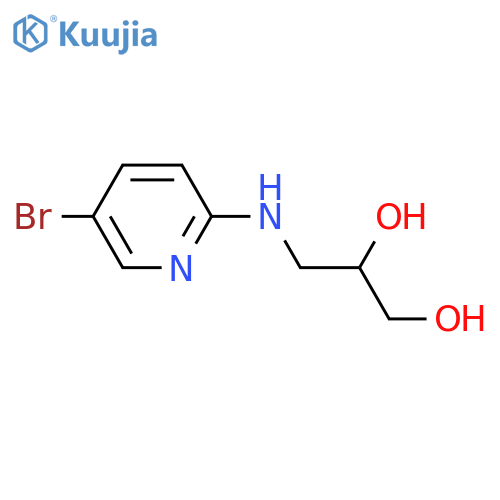

1488015-17-3 structure

商品名:3-(5-bromopyridin-2-yl)aminopropane-1,2-diol

CAS番号:1488015-17-3

MF:C8H11BrN2O2

メガワット:247.089141130447

MDL:MFCD21709733

CID:5608397

PubChem ID:66176923

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 化学的及び物理的性質

名前と識別子

-

- AKOS015520144

- EN300-8170675

- 3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol

- 1488015-17-3

- 3-(5-bromopyridin-2-yl)aminopropane-1,2-diol

-

- MDL: MFCD21709733

- インチ: 1S/C8H11BrN2O2/c9-6-1-2-8(10-3-6)11-4-7(13)5-12/h1-3,7,12-13H,4-5H2,(H,10,11)

- InChIKey: BJEWFWUQSXSMGV-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)NCC(CO)O

計算された属性

- せいみつぶんしりょう: 246.00039g/mol

- どういたいしつりょう: 246.00039g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 148

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 65.4Ų

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-8170675-1.0g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95.0% | 1.0g |

$699.0 | 2025-02-21 | |

| 1PlusChem | 1P028VGU-250mg |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 250mg |

$491.00 | 2024-06-20 | |

| Enamine | EN300-8170675-5g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 5g |

$2028.0 | 2023-09-02 | |

| 1PlusChem | 1P028VGU-500mg |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 500mg |

$737.00 | 2024-06-20 | |

| Enamine | EN300-8170675-1g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 1g |

$699.0 | 2023-09-02 | |

| 1PlusChem | 1P028VGU-1g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 1g |

$926.00 | 2024-06-20 | |

| Aaron | AR028VP6-500mg |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 500mg |

$776.00 | 2025-02-17 | |

| 1PlusChem | 1P028VGU-50mg |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 50mg |

$255.00 | 2024-06-20 | |

| 1PlusChem | 1P028VGU-2.5g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 2.5g |

$1756.00 | 2024-06-20 | |

| 1PlusChem | 1P028VGU-10g |

3-[(5-bromopyridin-2-yl)amino]propane-1,2-diol |

1488015-17-3 | 95% | 10g |

$3779.00 | 2024-06-20 |

3-(5-bromopyridin-2-yl)aminopropane-1,2-diol 関連文献

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1488015-17-3 (3-(5-bromopyridin-2-yl)aminopropane-1,2-diol) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量